(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol
CAS No.: 66957-95-7
Cat. No.: VC19392975
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66957-95-7 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (6S)-2,6-dimethylocta-2,7-diene-1,6-diol |
| Standard InChI | InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/t10-/m1/s1 |
| Standard InChI Key | NSMIMJYEKVSYMT-SNVBAGLBSA-N |
| Isomeric SMILES | CC(=CCC[C@@](C)(C=C)O)CO |
| Canonical SMILES | CC(=CCCC(C)(C=C)O)CO |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol features a linear carbon backbone with two double bonds (at positions 2 and 7) and two hydroxyl groups at positions 1 and 6. The stereocenter at C6 confers chirality, with the (S)-configuration being the biologically relevant enantiomer. The molecule’s IUPAC name, (6S)-2,6-dimethylocta-2,7-diene-1,6-diol, reflects its substituents and stereochemistry.
Key Structural Features:
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Double Bonds: Conjugated diene system (C2–C3 and C7–C8) influencing reactivity in cycloadditions and oxidation reactions.
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Hydroxyl Groups: Primary (C1) and tertiary (C6) alcohols, enabling hydrogen bonding and derivatization.
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Chirality: The (S)-configuration at C6 dictates enantioselective interactions in biological systems.
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into the compound’s structure. The -NMR spectrum reveals signals for vinylic protons ( 5.45–5.36 ppm and 5.73–5.66 ppm), methyl groups ( 1.66 ppm), and hydroxyl-bearing methine protons ( 3.84–3.99 ppm) . The -NMR spectrum confirms carbons adjacent to double bonds ( 128.9 ppm) and oxygenated carbons ( 75.6 ppm) . High-resolution MS data (m/z 170.131 [M+H]) align with the molecular formula .
Synthesis and Industrial Production
Pinacol Coupling Methodology
A prominent synthetic route involves the pinacol coupling of α,β-unsaturated carbonyl compounds in aqueous media. This method, reported by Billamboz et al., utilizes water as a green solvent to couple aldehydes or ketones, yielding vicinal diols with high diastereoselectivity . For example, the coupling of (E)-3,7-dimethylocta-2,6-dienal produces (6S)-2,6-dimethylocta-2,7-diene-1,6-diol in 68% yield, with the (S)-configuration arising from asymmetric induction during the reaction .
Reaction Conditions:
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Catalyst: Titanium(IV) chloride.
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Temperature: Room temperature.
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Solvent: Water with 2% v/v ethanol.
Epoxy Alcohol Rearrangement
An alternative approach involves the rearrangement of chiral 2,3-epoxy alcohols derived from geraniol. Treatment with , pyridine, , and induces a stereospecific rearrangement, yielding the target diol with >90% enantiomeric excess (ee) . This method is advantageous for large-scale production due to its scalability and minimal byproducts .
Synthetic Pathway:
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Epoxidation: Geraniol → 2,3-epoxygeraniol.
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Rearrangement: Epoxy alcohol → (6S)-diol via iodohydrin intermediate.
Physicochemical Properties
Thermodynamic Parameters
The compound exhibits a density of 0.969 g/cm³ and a boiling point of 290.6°C at 760 mmHg . Its relatively high boiling point reflects strong intermolecular hydrogen bonding between hydroxyl groups. The flash point (134.6°C) indicates moderate flammability, necessitating careful handling .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.25 g/mol | |
| Density | 0.969 g/cm³ | |
| Boiling Point | 290.6°C | |
| Flash Point | 134.6°C | |
| LogP (Partition Coefficient) | 1.642 |
Solubility and Stability
The diol is sparingly soluble in water () but miscible with polar organic solvents like ethanol and acetone . Stability studies indicate degradation under prolonged exposure to light or acidic conditions, necessitating storage in amber containers at 4°C.
Biological and Industrial Applications
Role in Natural Product Synthesis
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol serves as a precursor to sesquiterpenes and diterpenes. Its conjugated diene system participates in Diels-Alder reactions, forming six-membered rings essential for steroidal frameworks . For instance, cyclization with maleic anhydride yields tricyclic structures used in pharmaceutical intermediates .
Antimicrobial Activity
Preliminary studies suggest moderate antimicrobial activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydroxyl group interactions.
Table 2: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 128 | |
| Escherichia coli | 256 |
Industrial Uses
In material science, the diol acts as a crosslinking agent in polyurethane foams, enhancing thermal stability (decomposition temperature >300°C). Its low viscosity (12 cP at 25°C) makes it suitable for coatings and adhesives.
Comparative Analysis with Related Compounds
(6R)-2,6-Dimethylocta-2,7-diene-1,6-diol
The (R)-enantiomer (CAS 61434-50-2) shares identical physical properties but differs in optical rotation ( vs. for the (S)-form) . Biological assays reveal enantioselective antimicrobial effects, with the (S)-form showing 2-fold greater potency .
2,6-Dimethyloctane-1,6-diol
The saturated analog (CAS 36809-42-4) lacks double bonds, resulting in higher logP (1.946) and reduced reactivity in cycloadditions . Industrial applications focus on plasticizers rather than synthetic intermediates .
Table 3: Structural and Functional Comparison
| Property | (6S)-Diene Diol | 2,6-Dimethyloctane Diol |
|---|---|---|
| Double Bonds | 2 (C2, C7) | 0 |
| logP | 1.642 | 1.946 |
| Antimicrobial MIC | 128–256 µg/mL | >512 µg/mL |
| Primary Use | Synthesis, antimicrobials | Plasticizers |
Future Research Directions
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Enantioselective Catalysis: Developing asymmetric hydrogenation protocols to improve (S)-enantiomer yield.
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Drug Delivery Systems: Exploring liposomal encapsulation to enhance bioavailability for antimicrobial applications.
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Green Chemistry: Optimizing aqueous-phase synthesis to reduce solvent waste .
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